![molecular formula C16H17ClN6O2 B12629635 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound that features a unique combination of imidazole, pyrido[3,2-d]pyrimidine, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrido[3,2-d]pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various chlorinating agents, methoxymethylating agents, and morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
化学反应分析
Types of Reactions
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxymethyl groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .
科学研究应用
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole.
Pyrido[3,2-d]pyrimidine Derivatives: Compounds such as lapatinib and gefitinib.
Morpholine Derivatives: Compounds like morphine and fenfluramine
Uniqueness
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and therapeutic applications .
属性
分子式 |
C16H17ClN6O2 |
|---|---|
分子量 |
360.80 g/mol |
IUPAC 名称 |
4-[8-chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H17ClN6O2/c1-24-9-11-8-12(17)13-14(19-11)15(22-4-6-25-7-5-22)21-16(20-13)23-3-2-18-10-23/h2-3,8,10H,4-7,9H2,1H3 |
InChI 键 |
BRYPVKKMCCJLBL-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=C2C(=N1)C(=NC(=N2)N3C=CN=C3)N4CCOCC4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)
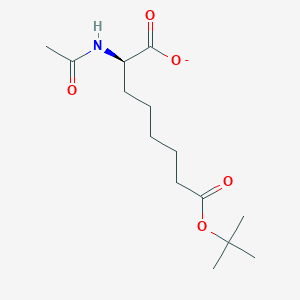
![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)
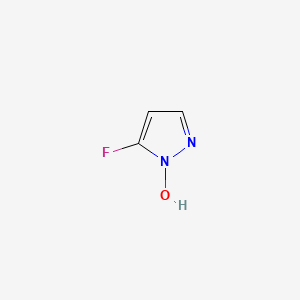
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)
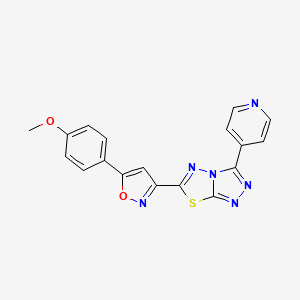
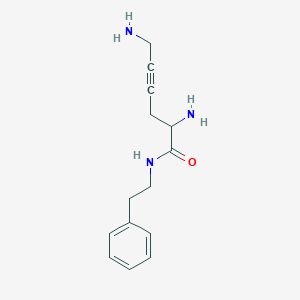

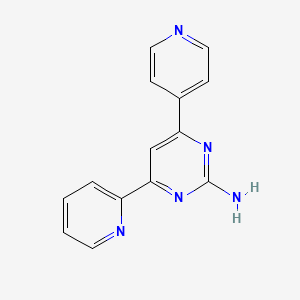
![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
